molecular formula C42H47ClN4O5S B10845947 8-O-(4-chlorobenzenesulfonyl)manzamine F

8-O-(4-chlorobenzenesulfonyl)manzamine F

Cat. No.: B10845947
M. Wt: 755.4 g/mol
InChI Key: MSUMHGMGRZWLMN-WXPZYUJUSA-N
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Description

8-O-(4-chlorobenzenesulfonyl)manzamine F is a synthetic derivative of the manzamine alkaloids, which are a group of marine natural products known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to the manzamine F structure, enhancing its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-(4-chlorobenzenesulfonyl)manzamine F typically involves the following steps:

    Extraction of Manzamine F: Manzamine F is extracted from marine sponges using solvents like acetone.

    Sulfonylation Reaction: Manzamine F undergoes a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-O-(4-chlorobenzenesulfonyl)manzamine F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-O-(4-chlorobenzenesulfonyl)manzamine F has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 8-O-(4-chlorobenzenesulfonyl)manzamine F involves the inhibition of glycogen synthase kinase-3 beta (GSK-3B). This enzyme plays a crucial role in various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3B, the compound can modulate these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-O-(4-chlorobenzenesulfonyl)manzamine F is unique due to the presence of the 4-chlorobenzenesulfonyl group, which enhances its pharmacological properties and makes it a more potent inhibitor of GSK-3B compared to other manzamine derivatives .

Properties

Molecular Formula

C42H47ClN4O5S

Molecular Weight

755.4 g/mol

IUPAC Name

[1-[(2R,4S,12R,13S,16Z)-13-hydroxy-7-oxo-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-25-yl]-9H-pyrido[3,4-b]indol-8-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C42H47ClN4O5S/c43-28-12-16-31(17-13-28)53(50,51)52-36-11-7-10-32-33-18-21-44-38(39(33)45-37(32)36)34-26-42(49)20-5-3-1-2-4-6-22-46-24-19-35(34)41(27-46)25-29-14-15-30(48)9-8-23-47(29)40(41)42/h1,3,7,10-13,16-18,21,26,29,35,40,45,49H,2,4-6,8-9,14-15,19-20,22-25,27H2/b3-1-/t29-,35?,40+,41-,42-/m0/s1

InChI Key

MSUMHGMGRZWLMN-WXPZYUJUSA-N

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8OS(=O)(=O)C9=CC=C(C=C9)Cl

Origin of Product

United States

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